molecular formula C14H19N3O2S B6967489 N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide

N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide

Cat. No.: B6967489
M. Wt: 293.39 g/mol
InChI Key: NAESBESGPVOOHZ-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide is a complex organic compound that features a diazinane ring, a phenylsulfanyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide typically involves the reaction of a diazinane derivative with a phenylsulfanyl butanamide precursor. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to facilitate the reaction and protect sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and production costs. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
  • 3-(cyclobutylmethylamino)-N-(2-oxo-1,3-diazinan-1-yl)pyridine-2-carboxamide

Uniqueness

N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide is unique due to its combination of a diazinane ring and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-oxo-1,3-diazinan-1-yl)-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-12(20-11-7-4-3-5-8-11)13(18)16-17-10-6-9-15-14(17)19/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAESBESGPVOOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN1CCCNC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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